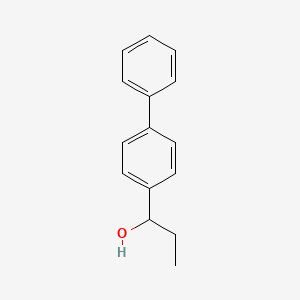

1-(4-Biphenyl)-1-propanol

Vue d'ensemble

Description

1-(4-Biphenyl)-1-propanol is an organic compound characterized by a biphenyl group attached to a propanol moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(4-Biphenyl)-1-propanol can be synthesized through several methods. One common approach involves the reduction of 1-(4-biphenyl)-1-propanone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of 1-(4-biphenyl)-1-propanone. This method utilizes a metal catalyst, such as palladium on carbon, under hydrogen gas pressure. The process is efficient and scalable, making it suitable for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Biphenyl)-1-propanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to 1-(4-biphenyl)-1-propanone using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: Further reduction can yield 1-(4-biphenyl)-1-propanamine.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in toluene.

Major Products:

Oxidation: 1-(4-Biphenyl)-1-propanone.

Reduction: 1-(4-Biphenyl)-1-propanamine.

Substitution: 1-(4-Biphenyl)-1-propyl chloride or bromide.

Applications De Recherche Scientifique

1-(4-Biphenyl)-1-propanol has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex organic molecules and polymers.

Biology: It is used in the study of enzyme interactions and metabolic pathways.

Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of 1-(4-Biphenyl)-1-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl moiety provides a rigid framework that can interact with hydrophobic pockets in proteins, while the propanol group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Biphenyl: A simpler structure lacking the propanol group, used in organic synthesis and as a precursor to other compounds.

1-(4-Biphenyl)-1-propanone: An oxidized form of 1-(4-Biphenyl)-1-propanol, used in similar applications but with different reactivity.

1-(4-Biphenyl)-1-propanamine:

Uniqueness: this compound is unique due to its combination of a biphenyl group and a propanol moiety, providing a balance of hydrophobic and hydrophilic properties. This makes it versatile for various chemical reactions and applications in different fields .

Activité Biologique

1-(4-Biphenyl)-1-propanol, also known as 4-biphenyl-1-propanol, is a compound with significant biological activity that has garnered attention in various fields, including medicinal chemistry and environmental science. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its biphenyl structure, which consists of two phenyl rings connected by a propanol group. Its molecular formula is C_13H_12O, and it has a molecular weight of 188.24 g/mol. The presence of the biphenyl moiety contributes to its unique biological activities.

Biological Activity

Antimicrobial Activity

Research has demonstrated that biphenyl derivatives exhibit antimicrobial properties. A study highlighted the synthesis of various biphenyl analogues, including this compound, which were screened for their antibacterial and antifungal activities against several microorganisms such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives showed promising inhibitory effects, suggesting potential applications in developing antimicrobial agents .

Anticancer Activity

The anticancer potential of biphenyl compounds has also been investigated. For instance, studies on related biphenyl analogues have shown that they can inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) analysis indicated that modifications to the biphenyl structure could enhance anticancer efficacy .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Interaction with Cellular Targets : The compound may interact with specific proteins or enzymes involved in cellular signaling pathways.

- Oxidative Stress Induction : Some studies suggest that biphenyl derivatives can induce oxidative stress in cells, leading to apoptosis in cancer cells.

- Inhibition of Pathogen Growth : By disrupting bacterial cell wall synthesis or function, these compounds can effectively inhibit microbial growth.

Case Studies

Several studies have focused on the biological activities of biphenyl derivatives:

- Antimicrobial Efficacy Study : A comprehensive investigation into various synthesized biphenyl compounds revealed that certain analogues exhibited strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. This study utilized disc diffusion methods to assess efficacy .

- Anticancer Research : A series of experiments evaluated the cytotoxic effects of biphenyl analogues on different cancer cell lines. The findings indicated that compounds with para-substituted biphenyl structures showed enhanced activity compared to ortho- or meta-substituted variants .

Table 1: Antimicrobial Activity of Biphenyl Derivatives

| Compound | Microorganism | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| This compound | Escherichia coli | 12 |

| Other Biphenyl Analogues | Various | Varies |

Table 2: Anticancer Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 25 |

| This compound | HeLa (Cervical Cancer) | 30 |

| Other Biphenyl Analogues | Various | Varies |

Propriétés

IUPAC Name |

1-(4-phenylphenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O/c1-2-15(16)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11,15-16H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTCZCJCBXHXCSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.